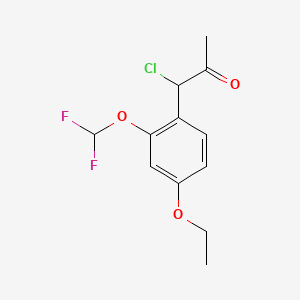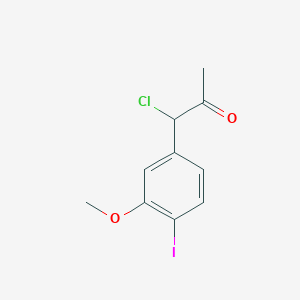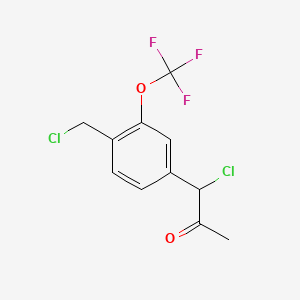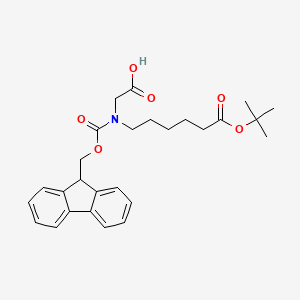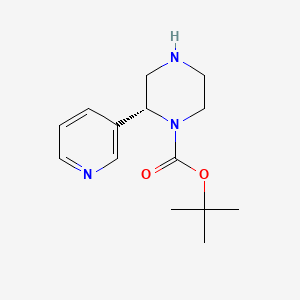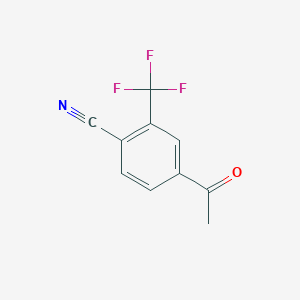
4-Acetyl-2-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C10H6F3NO. It is a derivative of benzonitrile, where the benzene ring is substituted with an acetyl group at the 4-position and a trifluoromethyl group at the 2-position.
Méthodes De Préparation
The synthesis of 4-Acetyl-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the bromination of trifluoromethylbenzene, followed by a cyano group replacement and subsequent acetylation. The reaction conditions often require the use of reagents such as glacial acetic acid, concentrated sulfuric acid, dibromo hydantoin, cuprous cyanide, and liquid ammonia . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques to minimize by-products and waste .
Analyse Des Réactions Chimiques
4-Acetyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The trifluoromethyl and acetyl groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.
Applications De Recherche Scientifique
4-Acetyl-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Acetyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, as it can influence the compound’s bioavailability and efficacy . The acetyl group can also participate in various biochemical reactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Acetyl-2-(trifluoromethyl)benzonitrile include:
4-Acetyl-2-methylbenzonitrile: This compound has a methyl group instead of a trifluoromethyl group, which affects its chemical properties and reactivity.
4-Isocyanato-2-(trifluoromethyl)benzonitrile: This compound has an isocyanate group, which makes it more reactive and suitable for different applications.
4-Trifluoromethylbenzonitrile: Lacks the acetyl group, resulting in different chemical behavior and applications. The uniqueness of this compound lies in the combination of the acetyl and trifluoromethyl groups, which confer distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C10H6F3NO |
|---|---|
Poids moléculaire |
213.16 g/mol |
Nom IUPAC |
4-acetyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H6F3NO/c1-6(15)7-2-3-8(5-14)9(4-7)10(11,12)13/h2-4H,1H3 |
Clé InChI |
ZHYYYTCVQRKHIN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14050890.png)
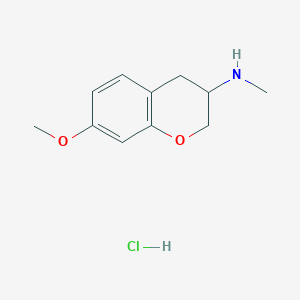
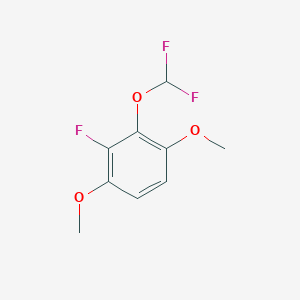
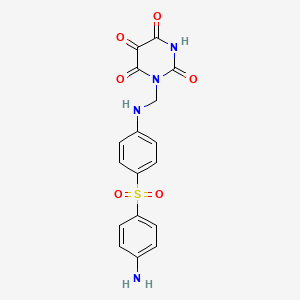
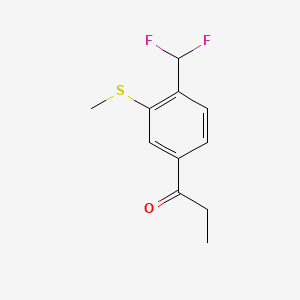
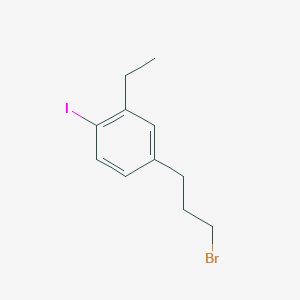

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-ol](/img/structure/B14050943.png)
